molecular formula C17H20F2N4O3S B2769494 4-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine CAS No. 946301-86-6

4-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine

Cat. No.: B2769494
CAS No.: 946301-86-6
M. Wt: 398.43
InChI Key: HLJWOBCLXMGQJJ-UHFFFAOYSA-N
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Description

The compound “4-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine” is a chemical compound with potential fungicidal activities . It has been synthesized and characterized in the context of medicinal chemistry research . The compound is derived from natural products, (-)-menthol and (-)-borneol . The compound has shown potential fungicidal activities against Botrytis cinerea and Curvularia lunata .

Scientific Research Applications

  • Herbicidal Applications : Compounds derived from pyrimidines, such as the one , have been explored for their herbicidal properties. For example, sulfonylureas derived from trifluoromethylpyrimidines with specific substituents are selective post-emergence herbicides in crops like cotton and wheat, due to their ability to metabolize sulfone (Hamprecht, Mayer, Westphalen, & Walter, 1999).

  • Antimicrobial Activity : Research on Schiff base derivatives of sulfonyl compounds, including those similar to the compound , has shown potent antibacterial and antifungal activity. These properties are significant in the context of microbial resistance to conventional antibiotics (Othman, Al-Masoudi, Hama, & Hussain, 2019).

  • Cancer Research : Certain derivatives of pyrimidine-piperazine have been investigated for their potential anti-proliferative properties against cancer cell lines. For example, compounds combining chromene and quinoline moieties with pyrimide and piperazine have shown enhanced anti-proliferative activities (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).

  • Novel Synthesis Methods : There's ongoing research in developing novel synthesis methodologies for compounds involving pyrimidine and piperazine, which includes the compound of interest. These advancements in synthetic chemistry expand the possibilities for producing diverse derivatives with various applications (Radi, Petricci, Maga, Corelli, & Botta, 2005).

  • Enzyme Inhibition : Some pyrimidine derivatives, closely related to the compound , have been found to inhibit certain enzymes, which is a critical aspect in the development of new pharmaceuticals. For example, triazolopyrimidine sulfonanilide compounds have shown to be effective acetohydroxyacid synthase inhibitors (Chen et al., 2009).

  • Molecular Interactions : The structural and molecular interactions of pyrimidine derivatives, including those with piperazine and sulfonyl groups, have been studied. This research contributes to a better understanding of how these compounds can be utilized in various applications, particularly in pharmaceuticals (Balasubramani, Muthiah, & Lynch, 2007).

Properties

IUPAC Name

4-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]-6-ethoxy-2-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F2N4O3S/c1-3-26-17-11-16(20-12(2)21-17)22-6-8-23(9-7-22)27(24,25)15-5-4-13(18)10-14(15)19/h4-5,10-11H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJWOBCLXMGQJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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